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Compound of Interest |

Compound Name: Phorate-d10 (o,o0-diethyl-d10)
CAS No.: 1219805-45-4
Cat. No.: B1460492

Executive Summary

This guide provides a definitive technical analysis of Phorate-d10 (O,0-Diethyl-d10 S-
ethylthiomethyl phosphorodithioate), the primary isotopically labeled internal standard (IS) used
for the quantification of Phorate in complex matrices.

Precision in residue analysis—particularly for toxicology and environmental safety—relies on
the accurate differentiation between native analytes and their deuterated counterparts. This
document details the mass spectral behavior of Phorate-d10 under Electron lonization (El) and
Electrospray lonization (ESI), elucidating the specific mass shifts caused by the deuterium
labeling on the O,O-diethyl moieties.

Part 1: Chemical Identity & Structural Basis[1]

To interpret the fragmentation pattern, one must first understand the specific location of the
isotopic labels. Commercial Phorate-d10 is synthesized by deuterating the two ethyl groups
attached to the oxygen atoms, leaving the S-ethylthiomethyl tail native.

Structural Comparison
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Feature Native Phorate Phorate-d10 (IS)
CAS Number 298-02-2 1219805-45-4
Formula

Molecular Weight 260.38 g/mol 270.44 g/mol

0,0-Diethyl groups (

Label Position None
)
Phosphate Core ( Deuterated Core (
Key Moiety 1
) )
Thio-Tail ( Native Thio-Tail (
Key Moiety 2

) )

Part 2: Mass Spectrometry Fundamentals (EIl)

Primary Modality: GC-MS (70 eV)

Under standard electron ionization (70 eV), Phorate-d10 exhibits a fragmentation pattern
analogous to native Phorate but with predictable mass shifts corresponding to the

Da total mass increase.

The Molecular lon ()

o Native: m/z 260
e Phorate-d10:m/z 270

e Mechanism: Removal of a single electron from the sulfur lone pair. The intensity is typically
moderate (10-30% relative abundance), serving as a confirmation ion.

The Base Peak (The "Anchor")

o Native: m/z 75
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e Phorate-d10:m/z 75

e Mechanism: The base peak arises from the cleavage of the S-ethylthiomethyl tail (

)

 Critical Insight: Because the deuterium labels are located on the ethoxy groups (phosphate
side), the sulfur tail remains unlabeled. Consequently, the base peak does not shift. This is a
critical validation point; if your IS spectrum shows a shifted base peak (e.g., m/z 80 or 85),
the standard may be labeled on the tail (rare) or degraded.

The Phosphate Core Rearrangement (McLafferty-like)

o Native: m/z 121
e Phorate-d10:m/z 131

¢ Mechanism: This ion corresponds to the diethyl phosphite cation

o Calculation:

o Native:

o dl10:

 Utility: This is the primary discriminating qualifier ion. It proves the presence of the
deuterated core.

Loss of Ethyl Group (Alpha-Cleavage)

e Native: m/z 231 (
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¢ Phorate-d10:m/z 236 (

)

+ Mechanism: Loss of one ethyl radical from the phosphate ester.
o Calculation:

o Native:

o dl10:

Visualization: Fragmentation Pathway

The following diagram illustrates the cleavage points and resulting mass shifts.
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Caption: Figure 1. El Fragmentation pathway of Phorate-d10 showing the origin of the static
base peak (m/z 75) and shifted core ions.

Part 3: LC-MS/MS (ESI) Transitions
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Primary Modality: LC-QQQ (MRM)

While Phorate is traditionally a GC-amenable compound, modern residue labs frequently use
LC-MS/MS (ESI+) for multi-residue screens. Phorate-d10 serves as the internal standard using
Multiple Reaction Monitoring (MRM).

lonization Mechanism

Phorate protonates on the sulfur of the

bond or the bridging sulfur, forming

MRM Transition Table

) Collision
Parameter Native Phorate Phorate-d10 Role
Energy (eV)
Parent Selection
Precursor lon 261.1 2711 )
(Q1)
Primary Product Quantification
75.0 75.0 20 - 30
(Quant) (Q3)
Secondary Confirmation
121.0 131.0 35-45
Product (Qual) (Q3)
) Loss of Tall
Tertiary Product 199.0 209.0 15-25

(Neutral Loss)

Technical Note on "Cross-Talk": Notice that the primary transition for both Native (261
75) and d10 (271

75) yields the same product ion.

o Risk: If the quadrupole resolution is poor, or if source fragmentation occurs, "cross-talk” can
happen.
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o Mitigation: The 10 Da mass difference in Q1 (Precursor) is sufficient for complete separation
on standard triple quadrupoles. However, for highest specificity, use the 271

131 transition for d10 if sensitivity allows.

Part 4: Experimental Protocol

Methodology: QUEChERS Extraction with GC-MS/MS or LC-MS/MS

This protocol ensures the internal standard equilibrates with the matrix, correcting for recovery

losses during extraction.

Workflow Diagram
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Sample Preparation

Homogenize Sample
(10g Fruit/Veg)

Critical Step:
pike BEFORE Extraction

Add IS Spike
(Phorate-d10)
Target: 100 ppb

|

Extraction
(Acetonitrile + Salts)
Shake 1 min

:

Centrifugation
(4000 rpm, 5 min)

;

dSPE Cleanup
(PSA + C18 + MgS04)

Transfer Supernatant

Instrument Analysis

Data Processing
Ratio: Area(Native)/Area(lS)
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Caption: Figure 2. Optimized QUEChERS workflow emphasizing the correct introduction point
of Phorate-d10.

Step-by-Step Methodology

e Preparation of Stock Standard:

o Dissolve 10 mg Phorate-d10 (solid/oil) in 10 mL Acetone or Acetonitrile to make a 1000
ppm stock.

o Store at -20°C. Stability is >1 year if kept dark and dry.
e Spiking (The Critical Control Point):
o Add Phorate-d10 to the homogenized sample before adding extraction solvents.

o Why? This ensures the IS experiences the same extraction efficiency, partition coefficient
variations, and matrix binding as the native analyte.

e Instrument Parameters (GC-MS Specific):

o Inlet: PTV or Splitless, 250°C. Note: Phorate is thermally labile; ensure liner is clean and
deactivated (silanized) to prevent degradation to Phorate oxon.

o Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.
o Carrier Gas: Helium at 1.0 mL/min (constant flow).
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¢ To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Fragmentation
Pattern of Phorate-d10]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1460492#mass-spectrometry-fragmentation-pattern-
of-phorate-d10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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